N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as sodium hydroxide, to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Bromobenzyl Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the bromobenzyl group, forming 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole.
Formation of the Benzamide Moiety: Finally, the 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole is reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring and the thioether linkage can undergo oxidation and reduction reactions, leading to the formation of sulfoxides, sulfones, or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.
Major Products
Substitution Reactions: Products include azides, nitriles, or substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and reduced thiadiazole derivatives.
Coupling Reactions: Products include biaryl or diaryl compounds.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases or proteases, which are involved in various cellular processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide can be compared with other thiadiazole derivatives:
N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide: This compound has a similar bromobenzyl group but differs in the presence of a thiazole ring and a dichlorophenyl group.
N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino acetamide: This compound contains an oxadiazole ring instead of a thiadiazole ring and an amino acetamide group.
N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino-3-phenyl propanamide: Similar to the previous compound but with a phenyl propanamide group.
These similar compounds highlight the versatility of the bromobenzyl group and the thiadiazole ring in designing molecules with diverse chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENQBXEECVGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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